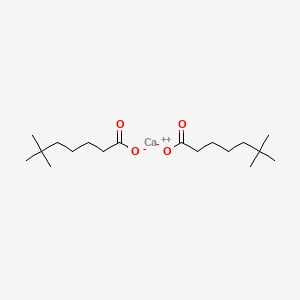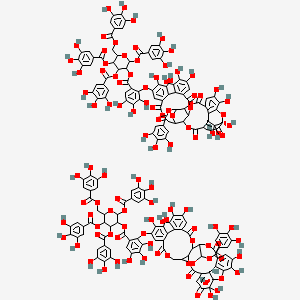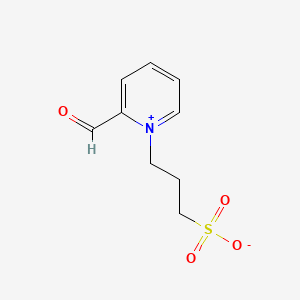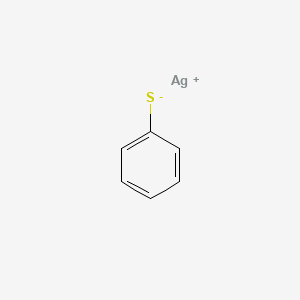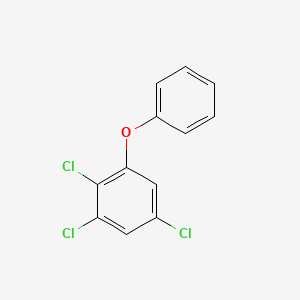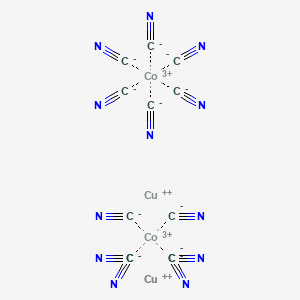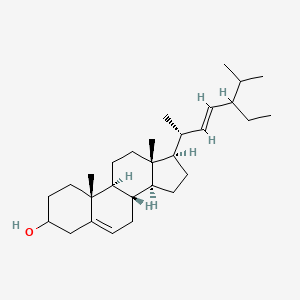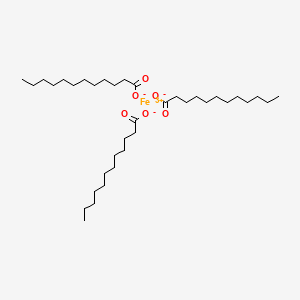
Iron trilaurate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron trilaurate is a chemical compound with the molecular formula C36H69FeO6 It is an iron salt of lauric acid, a saturated fatty acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Iron trilaurate can be synthesized through the reaction of iron salts with lauric acid. One common method involves the reaction of iron(III) chloride with lauric acid in an organic solvent. The reaction typically occurs under reflux conditions, and the product is isolated through filtration and purification processes.
Industrial Production Methods
In industrial settings, this compound is produced by reacting iron(III) chloride with lauric acid in large reactors. The reaction mixture is heated to facilitate the formation of this compound, and the product is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Iron trilaurate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form iron oxides and other oxidation products.
Reduction: The compound can be reduced to form iron(II) derivatives.
Substitution: this compound can undergo substitution reactions with other fatty acids or ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reactions with other fatty acids or ligands typically occur in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: Iron oxides and other iron-containing compounds.
Reduction: Iron(II) derivatives and lauric acid.
Substitution: New iron salts with different fatty acids or ligands.
Scientific Research Applications
Iron trilaurate has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its potential role in biological systems and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialized materials and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism of action of iron trilaurate involves its interaction with molecular targets and pathways. In biological systems, this compound can interact with proteins and enzymes, affecting their function and activity. The compound’s iron center can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Iron trilaurate can be compared with other iron salts of fatty acids, such as iron stearate and iron palmitate. While these compounds share similar properties, this compound is unique due to its specific fatty acid composition and potential applications. Similar compounds include:
Iron stearate: An iron salt of stearic acid.
Iron palmitate: An iron salt of palmitic acid.
Iron oleate: An iron salt of oleic acid.
This compound stands out for its specific interactions and applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
31494-35-6 |
|---|---|
Molecular Formula |
C36H69FeO6 |
Molecular Weight |
653.8 g/mol |
IUPAC Name |
dodecanoate;iron(3+) |
InChI |
InChI=1S/3C12H24O2.Fe/c3*1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h3*2-11H2,1H3,(H,13,14);/q;;;+3/p-3 |
InChI Key |
FLJAJLOHHVNRHU-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Fe+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


